

Synthesis of N-Phenylmethanesulfonamide from Aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Phenylmethanesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of **N-Phenylmethanesulfonamide** from aniline, a key intermediate in the development of various pharmaceutical compounds. The document outlines the chemical pathway, detailed experimental procedures, and expected outcomes, supported by quantitative data and characterization details.

Reaction Scheme and Mechanism

The synthesis of **N-Phenylmethanesulfonamide** from aniline proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation by a base, typically pyridine, to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of **N-Phenylmethanesulfonamide** from aniline.

Parameter	Value	Reference
Reactants		
Aniline	1.0 equivalent	[1]
Methanesulfonyl Chloride	1.0 - 1.5 equivalents	[1]
Pyridine	1.1 equivalents	[1]
Reaction Conditions		
Solvent	Dichloromethane	[1]
Temperature	0 °C to room temperature	[1]
Reaction Time	~16.5 hours	[1]
Product Characteristics		
Appearance	White to light beige crystalline powder	[2]
Molecular Weight	171.22 g/mol	[3]
Melting Point	99-100 °C	[4]
Yield and Purity		
Yield	92% - 94.8%	[5]
Purity	99.8%	[1]

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of **N-Phenylmethanesulfonamide** based on established laboratory procedures.[1]

Materials:

- Aniline (C₆H₅NH₂)
- Methanesulfonyl Chloride (CH₃SO₂Cl)

- Pyridine (C_5H_5N)
- Dichloromethane (CH_2Cl_2)
- 2N Sodium Hydroxide (NaOH) solution
- Concentrated Hydrochloric Acid (HCl)

Procedure:

- Reaction Setup: In a flask, dissolve aniline (1.0 eq) and pyridine (1.1 eq) in dichloromethane.
- Addition of Methanesulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add methanesulfonyl chloride (1.05 eq) dropwise to the stirred solution.
- Reaction: Stir the resulting mixture at 0 °C for approximately 30 minutes.
- Warming: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for about 16 hours.
- Work-up:
 - Transfer the reaction mixture to a separatory funnel.
 - Extract the mixture with 2N aqueous sodium hydroxide solution.
 - Separate the aqueous layer and wash it with dichloromethane.
- Precipitation:
 - Cool the aqueous layer in an ice bath.
 - Acidify the solution with concentrated hydrochloric acid to approximately pH 1.
- Isolation and Drying:
 - Collect the resulting precipitate by vacuum filtration.
 - Wash the solid with cold water.

- Dry the collected solid to obtain **N-Phenylmethanesulfonamide**.

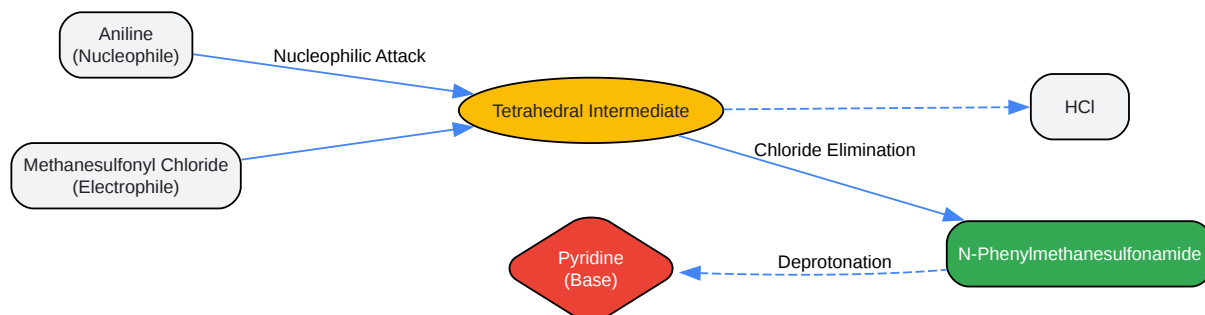
Characterization Data

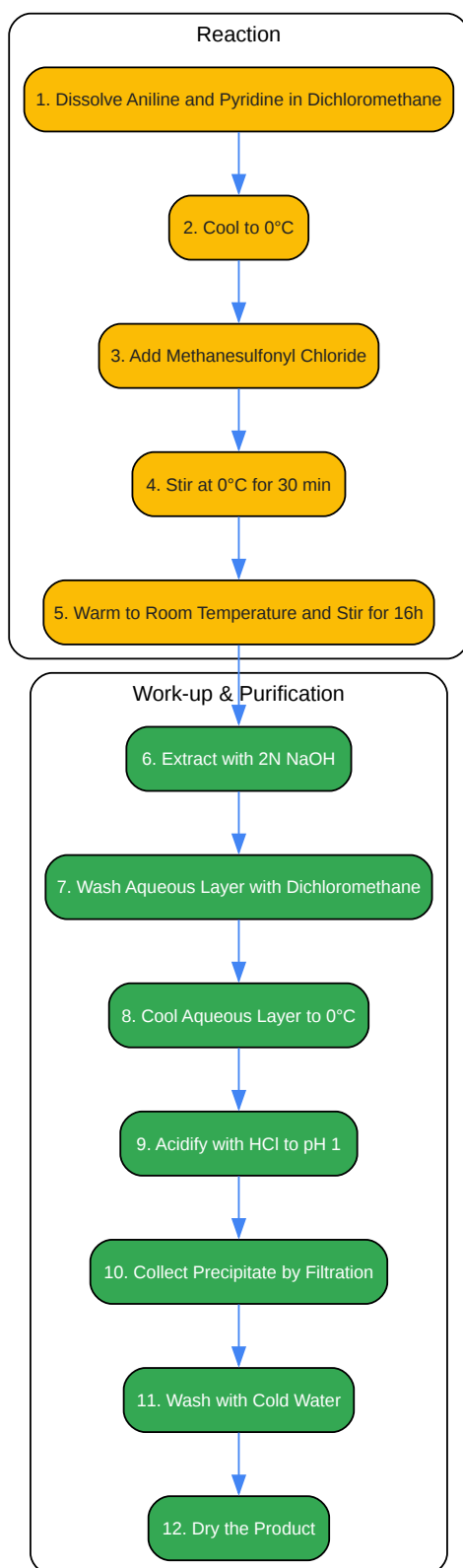
The synthesized **N-Phenylmethanesulfonamide** can be characterized using various spectroscopic techniques.

Technique	Observed Data
^1H NMR (400 MHz, CDCl_3)	δ 7.35 (t, $J = 8.0$ Hz, 2H), 7.24 (d, $J = 8.0$ Hz, 2H), 7.19 (t, $J = 7.4$ Hz, 1H), 6.97 (s, 1H), 3.01 (s, 3H)[4]
^{13}C NMR (100 MHz, CDCl_3)	δ 136.9, 129.7, 125.4, 120.9, 39.2[4]
Infrared (IR) (KBr disc)	N-H stretch: 3298–3232 cm^{-1} , Asymmetric SO_2 stretch: 1331–1317 cm^{-1} , Symmetric SO_2 stretch: 1157–1139 cm^{-1} [6]
Mass Spectrum (MS)	Molecular Ion Peak (M^+): m/z 171

Visualizations

Reaction Mechanism





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- To cite this document: BenchChem. [Synthesis of N-Phenylmethanesulfonamide from Aniline: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072643#synthesis-of-n-phenylmethanesulfonamide-from-aniline]

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